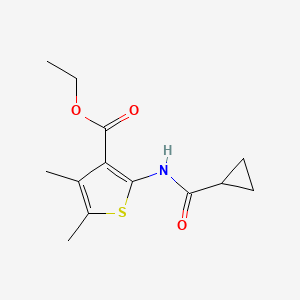![molecular formula C21H25NO2 B6418199 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-66-1](/img/structure/B6418199.png)
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide, also known as DMPB, is a synthetic compound that has been studied for its potential applications in scientific research. DMPB is a derivative of benzamide and is characterized by a 3,5-dimethyl substitution on the nitrogen atom of the benzamide moiety, as well as a 4-phenyloxan-4-ylmethyl substitution on the benzene ring. DMPB is a highly versatile compound with a wide range of uses in scientific research, ranging from biochemical and physiological experiments to drug development.
科学研究应用
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has been widely studied for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of benzamide derivatives and as a tool for drug development. Additionally, 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has been used in biochemical and physiological experiments to study the effects of various compounds on cellular processes.
作用机制
The exact mechanism of action of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood, but it is thought to act as an agonist of the G protein-coupled receptor GPR55. This receptor is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. It is believed that 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide binds to the GPR55 receptor and activates it, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has a number of advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential applications in scientific research. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its effects on cellular processes may not be as potent as other compounds, and it may not be suitable for use in certain experiments due to its relatively low solubility in water.
未来方向
The potential future directions for 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide are numerous. One possible direction is to further study its mechanism of action and to explore its potential applications in drug development. Additionally, further research could be conducted to explore its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of cancer or other diseases. Finally, further research could be conducted to explore its potential uses in other scientific research applications, such as in biochemistry and physiology.
合成方法
The synthesis of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is relatively simple and can be achieved through a two-step reaction. The first step involves the condensation of 4-phenyloxan-4-ylmethyl acetate with benzamide in the presence of a base, such as potassium carbonate. This reaction yields the desired 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide product. The second step involves the purification of the 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide using column chromatography.
属性
IUPAC Name |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-12-17(2)14-18(13-16)20(23)22-15-21(8-10-24-11-9-21)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFMZGBHJCNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)


![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418167.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![3-[4-(benzyloxy)phenyl]-9-butyl-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418173.png)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418177.png)
![2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6418183.png)
![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6418189.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6418190.png)
![1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418191.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B6418211.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)